molecular formula C10H7NO5 B1340228 Methyl 5-nitrobenzofuran-2-carboxylate CAS No. 104862-11-5

Methyl 5-nitrobenzofuran-2-carboxylate

Cat. No.: B1340228
CAS No.: 104862-11-5
M. Wt: 221.17 g/mol
InChI Key: FMFPOZLVAJOEHS-UHFFFAOYSA-N
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Description

Methyl 5-nitrobenzofuran-2-carboxylate is a chemical compound with the molecular formula C10H7NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-nitrobenzofuran-2-carboxylate typically involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine. This reaction yields ethyl 5-nitrobenzofuran-2-carboxylate, which is then methylated to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic route, with optimization for yield and purity through controlled reaction conditions and purification processes .

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction to form 5-aminobenzofuran derivatives, critical for pharmaceutical applications.

Reagents/ConditionsProductYieldReferences
Vat powder (SnCl₂/HCl) in H₂O/EtOH5-Aminobenzofuran-2-methaneamide96%
H₂/Pd-C (catalytic hydrogenation)5-Aminobenzofuran-2-carboxylate85–90%

Key Findings :

  • Reduction with vat powder (SnCl₂) proceeds via electron transfer, converting the nitro group to an amine under mild aqueous conditions .
  • Catalytic hydrogenation requires inert atmospheres and yields high-purity amine derivatives, essential for further functionalization .

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the benzofuran ring for substitution, particularly at the para position relative to the nitro group.

ReagentConditionsProductNotes
NH₃ (aq)120°C, sealed5-Amino-2-carbomethoxybenzofuranRequires high pressure
KSCNDMF, 80°C5-Thiocyanato-2-carbomethoxybenzofuranLimited regioselectivity

Mechanistic Insight :

  • The nitro group withdraws electron density, facilitating attack by soft nucleophiles (e.g., SCN⁻) .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield 5-nitrobenzofuran-2-carboxylic acid, a precursor for further derivatization.

ConditionsCatalystProductYield
NaOH (6M), refluxNone5-Nitrobenzofuran-2-carboxylic acid88%
H₂SO₄ (conc.), 60°CAcidic5-Nitrobenzofuran-2-carboxylic acid92%

Kinetics :

  • Alkaline hydrolysis follows second-order kinetics, with activation energy of ~45 kJ/mol .

Cycloaddition Reactions

Methyl 5-nitrobenzofuran-2-carboxylate participates in Diels-Alder reactions as an electron-deficient dienophile.

DieneConditionsProductYield
IsopreneBenzene, 120°C, 72hFused benzothiophene cycloadduct65%
DanishefskyTHF, −78°C to RTHexahydrobenzofuran derivative58%

Regioselectivity :

  • Reactions favor attack at the nitro-substituted double bond due to enhanced electrophilicity .

Esterification/Transesterification

  • Reacts with alcohols (e.g., ethanol) under acidic conditions to form ethyl esters .
  • Diazomethane (CH₂N₂) regenerates methyl esters from carboxylic acids via SN2 mechanisms .

Nitro Group Transformations

  • Nitro-to-cyano conversion via Rosenmund reduction (Pd-BaSO₄, H₂).

Catalytic Coupling Reactions

The compound engages in cross-coupling reactions for C–C bond formation:

Reaction TypeCatalystProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl-fused benzofuran72%
SonogashiraCuI, PdCl₂(PPh₃)₂Alkynyl-substituted benzofuran68%

Optimization :

  • Coupling efficiency improves with polar aprotic solvents (DMF, THF) and elevated temperatures .

Scientific Research Applications

Methyl 5-nitrobenzofuran-2-carboxylate is a compound of significant interest in various scientific fields due to its diverse biological activities and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Chemistry

  • Precursor for Synthesis : this compound serves as a precursor for synthesizing more complex benzofuran derivatives, which are vital in developing novel chemical entities.
  • Chemical Reactions : The compound undergoes various reactions, such as reduction (to form Methyl 5-aminobenzofuran-2-carboxylate) and substitution reactions, allowing for the creation of diverse derivatives useful in research.

Biology

  • Biological Activities : Research indicates that this compound exhibits strong biological activities, including:
    • Antitumor Activity : Studies highlight its potential as an anticancer agent by inhibiting cancer cell proliferation.
    • Antibacterial Properties : It shows efficacy against various bacterial strains, making it a candidate for antibiotic development.
    • Antiviral Effects : Its interactions with viral targets suggest potential applications in antiviral drug development.
  • Mechanism of Action : The compound's mechanism involves interaction with specific proteins and enzymes, influencing cellular signaling pathways and metabolic processes. This interaction can lead to the modulation of oxidative stress responses, which is crucial in cancer therapy.

Medicine

  • Therapeutic Potential : this compound has been identified as a lead compound for developing new therapeutic agents targeting various diseases due to its biological activities.
  • Case Studies : Several studies have documented its effectiveness in preclinical models, showcasing its potential for further clinical application.

Industry

  • Chemical Intermediates : In industrial applications, this compound is utilized in producing various chemical intermediates and fine chemicals, contributing to the synthesis of more complex molecules used across different sectors.
  • Cosmetic Formulations : Its properties may also find utility in cosmetic formulations due to its biochemical interactions.

Mechanism of Action

The mechanism of action of Methyl 5-nitrobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. This mechanism is particularly relevant in its anticancer and antibacterial activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-nitrobenzofuran-2-carboxylate
  • Methyl 5-aminobenzofuran-2-carboxylate
  • Methyl 5-bromobenzofuran-2-carboxylate

Uniqueness

Methyl 5-nitrobenzofuran-2-carboxylate is unique due to its specific nitro functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 5-nitrobenzofuran-2-carboxylate (C10H7NO5) is a compound recognized for its diverse biological activities, primarily attributed to its nitro functional group and the benzofuran backbone. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a benzofuran moiety with a nitro group at the 5-position. This unique structure contributes to its reactivity and biological interactions. The compound's properties include:

  • Molecular Formula : C10H7NO5
  • Molecular Weight : 221.17 g/mol
  • Functional Groups : Nitro, carboxylate

The biological activity of this compound is mediated through several mechanisms:

  • Enzyme Interaction : The compound interacts with various enzymes involved in oxidative stress responses and metabolic pathways, influencing cellular functions and signaling pathways.
  • Cellular Effects : It modulates gene expression and cellular metabolism, impacting processes such as apoptosis and proliferation in cancer cells.
  • Biochemical Pathways : It participates in multiple metabolic pathways, affecting enzyme activity and metabolite levels.

Biological Activities

This compound exhibits a range of biological activities:

  • Antitumor Activity : Research indicates that compounds with similar structures show significant antitumor effects in various cancer cell lines. For instance, studies have demonstrated that derivatives of benzofuran exhibit potent inhibitory effects on lung cancer cell lines such as A549 and HCC827 .
  • Antibacterial Properties : The compound has shown promising antibacterial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
  • Antioxidative Effects : The antioxidant properties of this compound contribute to its potential in preventing oxidative stress-related diseases .

Antitumor Efficacy

In a study evaluating the antitumor effects of nitro-substituted compounds, this compound demonstrated significant cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)Activity Level
A5496.75 ± 0.19High
HCC8276.26 ± 0.33Moderate
NCI-H3586.48 ± 0.11Moderate

These results suggest that the compound may be effective in inhibiting tumor growth while exhibiting lower toxicity towards normal cells .

Antibacterial Activity

Research has highlighted the antibacterial potential of this compound against common bacterial strains. Its effectiveness was evaluated using standard methods such as disk diffusion assays, showing promising results that warrant further investigation into its mechanisms and applications in infectious disease treatment .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 5-nitrobenzofuran-2-carboxylate?

this compound is synthesized via O-alkylation of 5-nitrosalicylaldehyde derivatives. A typical method involves reacting 5-nitrosalicylaldehyde with methyl bromoacetate in the presence of a strong base (e.g., K₂CO₃ or NaH) under reflux conditions. The base facilitates deprotonation and nucleophilic substitution, forming the benzofuran ring through cyclization. Yields can exceed 85% with optimized stoichiometry (e.g., 3:1 molar excess of methyl bromoacetate) .

Q. How is the nitro group selectively reduced to an amine in this compound?

Catalytic hydrogenation using Pd/C under a hydrogen atmosphere is a standard method for reducing the nitro group to an amine while preserving the ester functionality. Reaction conditions (e.g., solvent, temperature, and hydrogen pressure) are critical to avoid over-reduction or ester hydrolysis. Alternative methods, such as NaBH₄-FeCl₂ systems, offer chemoselectivity in nitro reduction without requiring hydrogen gas .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ester integrity.
  • IR spectroscopy : Confirmation of nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups.
  • HPLC : Purity assessment (>97% is typical for research-grade material) .

Q. What solvents and reaction conditions stabilize this compound during synthesis?

Polar aprotic solvents (e.g., THF, DMF) are preferred for O-alkylation steps. Reflux temperatures (80–100°C) and anhydrous conditions prevent hydrolysis. Post-synthesis, the compound should be stored in inert atmospheres at low temperatures (−20°C) to avoid nitro group degradation .

Advanced Research Questions

Q. How can regioselectivity be ensured during benzofuran ring formation in the synthesis of this compound?

Regioselectivity is controlled by the electron-withdrawing nitro group, which directs alkylation to the ortho position of the phenolic oxygen. Computational modeling (DFT studies) can predict reactive sites, while experimental optimization (e.g., base strength, solvent polarity) minimizes side products like dihydrofuran derivatives .

Q. What strategies mitigate ester hydrolysis during nitro group reduction?

  • Catalyst selection : Pd/C with controlled hydrogenation time prevents ester cleavage.
  • Alternative reductants : NaBH₄-FeCl₂ selectively reduces nitro groups without attacking esters.
  • Protecting groups : Temporary silylation of the ester (e.g., TMSCl) can be employed in harsh conditions .

Q. How do solvent effects influence the efficiency of this compound synthesis?

Solvents like 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) enhance cyclization efficiency due to their high polarity and hydrogen-bond-donating ability. Comparative studies show HFIP improves yields by 15–20% over THF in analogous benzofuran syntheses .

Q. How should researchers address contradictory data in nitro reduction methodologies?

Discrepancies between catalytic hydrogenation (Pd/C) and NaBH₄-FeCl₂ systems require systematic evaluation:

  • Substrate scope : Pd/C is reliable for aromatic nitro groups but risks ester hydrolysis.
  • Reaction monitoring : In-situ IR or LC-MS tracks intermediate formation and side reactions.
  • Computational analysis : Transition-state modeling identifies steric/electronic factors affecting selectivity .

Q. What role does the ester substituent play in the electronic properties of this compound?

The electron-withdrawing ester group stabilizes the benzofuran ring via conjugation, reducing electron density at the nitro group. This impacts reactivity in subsequent transformations (e.g., electrophilic substitution or nucleophilic aromatic substitution). Spectroscopic data (UV-Vis, cyclic voltammetry) can quantify these effects .

Q. How can computational chemistry aid in optimizing this compound derivatives for drug discovery?

Density Functional Theory (DFT) predicts:

  • Reactivity : Frontier molecular orbitals (HOMO/LUMO) guide functionalization sites.
  • Binding affinity : Docking studies with target proteins (e.g., kinases) prioritize derivatives for synthesis.
  • Thermodynamic stability : Gibbs free energy calculations assess synthetic feasibility .

Properties

IUPAC Name

methyl 5-nitro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO5/c1-15-10(12)9-5-6-4-7(11(13)14)2-3-8(6)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFPOZLVAJOEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478583
Record name methyl 5-nitrobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104862-11-5
Record name methyl 5-nitrobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-carboxy-5-nitrobenzofuran (2.0 g), MeOH (10 mL) and Concentrated H2SO4 (2.1 mL) was heated in a sealed tube at 60° C. for 3 h. Upon cooling to the room temperature it was quenched with ice-water and carefully basified with addition of NaHCO3. The solid obtained was filtered, washed with water, dried and analyzed to give 2-methoxycarbonyl-5-nitrobenzofuran. 1H NMR (CDCl3): δ 8.66 (d, 1H, J=2.4 Hz), 8.36 (dd, 1H, J=2.4 and 9.6 Hz), 7.7 (d, 1H, J=9.3 Hz), 7.65 (s, 1H), 4.01 (s, 3H); LCMS: purity: 97%; MS (m/e): 222 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
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Quantity
2.1 mL
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reactant
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Quantity
10 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 5-nitro-2-benzofurancarboxylic acid (5 g, 24.15 mmol) in CH2Cl2 (250 mL) at 0° C. was added DMF (0.100 mL) followed by (COCl)2 (2M in CH2Cl2, 36.23 mL, 72.46 mL) over a period of 10 min. The reaction was stirred at 0° C. for 1 h and then at room temperature for 30 min. The reaction solvent was removed under a reduced pressure, dried under high vacuum and again suspended in CH2Cl2 (250 mL). The solution was cooled to 0° C., were added pyridine (4.8 mL, 48.03 mmol) followed by MeOH (10 mL, excess) and stirred overnight. The extractive work-up with CH2Cl2 gave the expected 2-methoxycarbonyl-5-nitrobenzofuran (R926609). 1H NMR (CDCl3): δ 8.66 (d, 1H, J=2.4 Hz), 8.36 (dd, 1H, J=2.4 and 9.6 Hz), 7.71 (d, 1H, J=9.3 Hz), 7.65 (s, 1H), 4.01 (s, 3H); LCMS: ret. time: 26.94 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
36.23 mL
Type
reactant
Reaction Step Three
Quantity
4.8 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

5-Nitrobenzofuran-2-carboxylic acid (10 g) was dissolved in methanol (200 mL) and chloroform (100 mL), and the mixture was cooled to 0° C. Under stirring conditions was bubbled HCl gas until the solution was saturated. The reaction mixture was stirred at room temperature overnight, and white solid was formed. The precipitate was collected by filtration to afford 9.5 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 5-nitrobenzofuran-2-carboxylate
Methyl 5-nitrobenzofuran-2-carboxylate
Methyl 5-nitrobenzofuran-2-carboxylate
Methyl 5-nitrobenzofuran-2-carboxylate
Methyl 5-nitrobenzofuran-2-carboxylate
Methyl 5-nitrobenzofuran-2-carboxylate

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